molecular formula C20H20N2O4 B1676658 1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone CAS No. 774589-47-8

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone

Cat. No. B1676658
CAS RN: 774589-47-8
M. Wt: 352.4 g/mol
InChI Key: DMJGPASMZSNEAZ-UHFFFAOYSA-N
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Description

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone, commonly known as 1-BDPE, is a novel, synthetic molecule that has garnered interest from the scientific community due to its potential therapeutic applications. 1-BDPE has been studied for its ability to target various biological processes, including inflammation, cell proliferation, and apoptosis. This molecule has been developed to act as a pro-drug, which means that it is inactive until it is metabolized in the body to become an active form. This article will provide an overview of 1-BDPE, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential as an anticancer agent. A series of derivatives bearing the 1,3-benzodioxol moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the compound could serve as a template for further optimization to develop more active analogs and to understand the structure–activity relationships of indole anticancer molecules.

Design and Synthesis of Indole Derivatives

The 1,3-benzodioxol group is a key feature in the design of new indole derivatives. These derivatives have been synthesized via palladium-catalyzed C-N cross-coupling reactions, which is a significant method in the field of medicinal chemistry for creating complex molecules .

Structure-Activity Relationship (SAR) Studies

The compound’s structure has been used to study the SAR of indole-based antitubulin agents. This research is crucial for understanding how different chemical modifications can affect biological activity and for guiding the design of new compounds with improved efficacy .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies have revealed that certain derivatives can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This provides valuable insights into the compound’s mode of action and its potential therapeutic applications .

Selectivity Between Cancer and Normal Cells

Research has indicated that the compound exhibits good selectivity between cancer cells and normal cells. This selectivity is essential for the development of anticancer drugs, as it can lead to treatments with fewer side effects .

Development of Antitubulin Agents

The compound has been part of studies to explore the utility of indoles as anticancer agents, particularly as antitubulin agents. These agents target microtubules, which are crucial for cell division, and can effectively block mitosis in cancer cells .

properties

IUPAC Name

1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGPASMZSNEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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